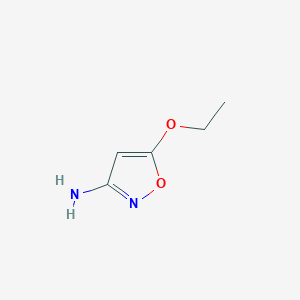

3-Amino-5-ethoxyisoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 | |

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32326-26-4 | |

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Ethoxyisoxazole

Classical Synthetic Routes to 3-Amino-5-ethoxyisoxazole

Traditional methods for isoxazole (B147169) synthesis have been well-established for decades and typically involve the cyclocondensation of linear precursors. These routes are valued for their reliability and the accessibility of starting materials.

Cyclization Reactions involving Hydroxylamine (B1172632) and Three-Carbon Components

One of the most fundamental strategies for forming the isoxazole ring is the reaction of hydroxylamine with a suitable three-carbon precursor. The regioselectivity of the cyclization is a critical factor, determining the final substitution pattern on the heterocyclic ring.

Utilization of 1,3-Diketones or α,β-Unsaturated Ketones

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone of isoxazole synthesis. To achieve the specific 3-amino-5-ethoxy substitution pattern, a β-ketoester or a related derivative bearing a cyano group is typically employed. For instance, the reaction could proceed using a precursor like ethyl 2-cyano-3-ethoxyacrylate. In this process, hydroxylamine first attacks the carbonyl or a related electrophilic center, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The cyano group serves as a precursor to the 3-amino group. The reaction of thiocarbamoylcyanoacetates with hydroxylamine has been shown to be a viable route for producing 5-aminoisoxazoles, highlighting the utility of cyano-activated precursors in directing the formation of amino-substituted isoxazoles. researchgate.net

| Starting Materials | Key Reaction Steps | Product | Typical Conditions |

| Ethyl 2-cyano-3-ethoxyacrylate, Hydroxylamine hydrochloride | 1. Nucleophilic attack by hydroxylamine. 2. Intramolecular cyclization. 3. Dehydration. | This compound | Basic or acidic catalysis, often in an alcohol solvent with heating. |

| Ethyl cyanoacetate, Triethyl orthoformate, Hydroxylamine | 1. Formation of an ethoxymethylene intermediate from ethyl cyanoacetate. 2. Reaction with hydroxylamine and cyclization. | This compound | Stepwise or one-pot procedure, typically involving a base like sodium ethoxide. |

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, typically an alkyne or an alkene. wikipedia.orgnih.gov To synthesize this compound, this strategy would involve the cycloaddition of a nitrile oxide precursor with ethoxyacetylene.

The nitrile oxide can be generated in situ from various precursors, such as hydroximoyl chlorides or nitroalkanes. For the introduction of the 3-amino group, a protected form of cyanogen (B1215507) N-oxide (derived from cyanamide) or a related synthon could be utilized. The reaction proceeds in a concerted [3+2] fashion to yield the 3,5-disubstituted isoxazole ring directly. chesci.comchem-station.com This method offers excellent control over regioselectivity, which is governed by the electronic properties of both the dipole and the dipolarophile. chesci.com

| 1,3-Dipole Precursor | Dipolarophile | Key Features | Product |

| Hydroxyimidoyl chloride (derived from a protected cyanamide) | Ethoxyacetylene | In situ generation of nitrile oxide, high regioselectivity. | 3-(Protected-amino)-5-ethoxyisoxazole |

| Bromoformaldoxime | Ethoxyacetylene | In situ generation of bromonitrile oxide, followed by nucleophilic displacement of the bromide. | 3-Bromo-5-ethoxyisoxazole (intermediate for amination) |

Advanced and Convergent Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid construction of molecular complexity. Advanced methodologies such as multicomponent reactions and transition-metal catalysis are increasingly applied to the synthesis of heterocyclic frameworks like this compound.

One-Pot Multicomponent Reactions for Isoxazole Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach avoids the isolation of intermediates, saving time, reagents, and reducing waste. nih.gov A plausible three-component reaction for the synthesis of this compound could involve hydroxylamine, an orthoester like triethyl orthoformate, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. scielo.org.za These reactions often proceed through a cascade of intermediates, culminating in the formation of the desired heterocyclic product.

| Component 1 | Component 2 | Component 3 | Potential Catalyst/Conditions | Advantages |

| Hydroxylamine | Triethyl orthoformate | Malononitrile | Acid or base catalysis, solvent-free or green solvents. nih.gov | High atom economy, operational simplicity, rapid assembly of complexity. nih.gov |

| Hydroxylamine | Ethyl 3,3-diethoxypropanoate | Cyanamide | Lewis acid catalysis, heating. | Convergent synthesis from simple starting materials. |

Palladium-Catalyzed Amination Routes for Isoxazole Derivatives

While the previous methods build the isoxazole ring with the amino group already incorporated or in precursor form, an alternative strategy involves forming the C-N bond on a pre-existing isoxazole ring. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for this purpose. nih.govnih.gov This approach has proven effective for the amination of various five-membered heterocyclic halides. nih.gov

The synthesis would begin with the preparation of a 3-halo-5-ethoxyisoxazole, likely 3-bromo-5-ethoxyisoxazole. This precursor can then be coupled with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as tBuBrettPhos), and a base. nih.govnih.gov This method is highly versatile and allows for the late-stage introduction of the amino group, which can be advantageous in complex synthetic sequences.

| Substrate | Amine Source | Catalyst System | Key Reaction | Yields |

| 3-Bromo-5-ethoxyisoxazole | Benzophenone imine (ammonia equivalent) | Pd precatalyst (e.g., based on tBuBrettPhos ligand), LHMDS (base) nih.gov | Buchwald-Hartwig Amination | Moderate to excellent |

| 3-Bromo-5-ethoxyisoxazole | Various primary/secondary amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N Cross-Coupling | Substrate dependent |

Regioselectivity and Stereoselectivity in this compound Synthesis

The regioselective synthesis of amino-isoxazoles is a critical aspect of their preparation, as the reaction of key intermediates can often lead to a mixture of isomers. A common and reliable method for synthesizing 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. organic-chemistry.org The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly pH and temperature. organic-chemistry.org

To favor the formation of the 3-aminoisoxazole (B106053) isomer, such as this compound, the reaction is typically carried out under conditions where the hydroxylamine preferentially attacks the nitrile group of the β-ketonitrile precursor. This is generally achieved at a pH between 7 and 8 and at lower temperatures, typically at or below 45°C. organic-chemistry.org Following the initial attack on the nitrile, an acid-mediated cyclization completes the formation of the 3-aminoisoxazole ring. organic-chemistry.org

Conversely, if the reaction is conducted at a higher pH (above 8) and at elevated temperatures (around 100°C), the hydroxylamine will preferentially react with the ketone functionality of the β-ketonitrile, leading to the formation of the 5-aminoisoxazole regioisomer. organic-chemistry.org The careful control of these reaction parameters is therefore essential for achieving high regioselectivity and obtaining the desired this compound in good yield. organic-chemistry.org

The table below summarizes the key reaction conditions for achieving regioselectivity in the synthesis of amino-isoxazoles from β-ketonitriles and hydroxylamine.

| Target Isomer | pH | Temperature | Initial Site of Hydroxylamine Attack |

| 3-Aminoisoxazole | 7 - 8 | ≤ 45°C | Nitrile |

| 5-Aminoisoxazole | > 8 | ~ 100°C | Ketone |

This interactive table summarizes the influence of pH and temperature on the regioselective synthesis of amino-isoxazoles.

Stereoselectivity is generally not a factor in the synthesis of the aromatic isoxazole ring itself. However, if chiral centers are present in the substituents attached to the ring, their stereochemistry would need to be controlled in separate synthetic steps.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of isoxazole derivatives has gained significant attention, aiming to reduce the environmental impact of chemical processes. bohrium.com These principles focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste. bohrium.comnih.gov

Several green synthetic approaches have been developed for the synthesis of isoxazoles and could be applied to the preparation of this compound. bohrium.com Ultrasound-assisted synthesis has emerged as a promising technique, as it can enhance reaction rates, improve yields, and reduce energy consumption. mdpi.com Sonochemical methods can facilitate cyclization and multicomponent reactions under milder conditions, often minimizing the formation of byproducts. mdpi.com

Microwave-assisted organic synthesis is another energy-efficient method that can significantly shorten reaction times and improve yields in the synthesis of isoxazole derivatives. nih.gov This technique is considered a sustainable and green approach for developing novel heterocyclic compounds. nih.gov

The choice of solvent is a critical aspect of green chemistry. The use of eco-friendly solvents such as water or polyethylene (B3416737) glycol (PEG-400) has been reported for the synthesis of isoxazoles. bohrium.com In some cases, solvent-free conditions can be employed, further reducing the environmental footprint of the synthesis. bohrium.comnih.gov The use of natural and renewable resources, such as agro-waste derived catalysts, also aligns with the principles of green chemistry. nih.gov For instance, water extract of orange fruit peel ash has been used as an efficient catalyst for the synthesis of isoxazole derivatives. nih.gov Furthermore, the use of natural sunlight as a clean and inexpensive energy source has been demonstrated for the synthesis of isoxazolones in water. semnan.ac.ir

The following table outlines several green chemistry approaches applicable to isoxazole synthesis.

| Green Chemistry Approach | Description | Potential Benefits |

| Ultrasound Irradiation | Use of high-frequency sound waves to promote chemical reactions. | Enhanced reaction rates, improved yields, reduced energy consumption, milder reaction conditions. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Shorter reaction times, improved yields, high selectivity. nih.gov |

| Eco-friendly Solvents | Use of non-toxic, renewable, or recyclable solvents like water or PEG-400. | Reduced environmental pollution and health hazards. bohrium.com |

| Solvent-Free Conditions | Conducting reactions without a solvent. | Elimination of solvent waste, simplified work-up procedures. bohrium.comnih.gov |

| Natural Catalysts | Utilization of catalysts derived from renewable resources. | Reduced reliance on toxic and expensive metal catalysts. nih.gov |

| Sunlight-Induced Synthesis | Using natural sunlight as an energy source. | Inexpensive, clean, and readily available energy. semnan.ac.ir |

This interactive table details various green chemistry strategies that can be employed in the synthesis of this compound and other isoxazole derivatives.

Reactivity and Derivatization of 3 Amino 5 Ethoxyisoxazole

Chemical Transformations at the Amino Group (C3-position)

The primary amino group at the C3 position is a key site for nucleophilic reactions, enabling the construction of new carbon-nitrogen and nitrogen-nitrogen bonds. Its reactivity is fundamental to the derivatization of the isoxazole (B147169) core.

Acylation and Alkylation Reactions

The nucleophilic amino group of 3-amino-5-ethoxyisoxazole readily participates in acylation and alkylation reactions. These transformations are standard methods for introducing substituents onto the nitrogen atom, thereby modifying the molecule's properties.

Acylation is typically achieved by reacting the amino group with acylating agents like acid chlorides or acid anhydrides in the presence of a base. byjus.commasterorganicchemistry.com This reaction attaches an acyl group (R-C=O) to the amino nitrogen, forming an amide. The process involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com For instance, the reaction with acetyl chloride would yield N-(5-ethoxyisoxazol-3-yl)acetamide.

Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be accomplished using alkyl halides as alkylating agents. byjus.comlibretexts.org The reaction is a nucleophilic substitution where the amino group displaces a halide from the alkyl halide. libretexts.org It is important to note that Friedel-Crafts alkylation conditions, which typically use a Lewis acid catalyst like AlCl₃, are generally not suitable for compounds containing an amino group. libretexts.orgopenstax.org The basic amine can react with the Lewis acid, deactivating the ring system and preventing the desired reaction. libretexts.org

Table 1: Representative Acylation and Alkylation Reactions at the C3-Amino Group

| Reaction Type | Reagent Example | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., pyridine), inert solvent |

| Acylation | Acetic Anhydride | Amide | Optional acid/base catalyst |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Base, polar solvent |

Condensation Reactions with Carbonyl Compounds

The C3-amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.orgwyzant.com Subsequent dehydration of this intermediate, often driven by the removal of water, yields the final imine product. wikipedia.org

These condensation reactions are reversible and are foundational in the synthesis of many larger heterocyclic structures where the isoxazole ring is fused or appended to another ring system. wikipedia.org

Table 2: Condensation of this compound with Carbonyls

| Carbonyl Reactant | Product Type | Key Intermediate |

|---|---|---|

| Aldehyde (R-CHO) | Schiff Base (Imine) | Carbinolamine |

| Ketone (R-CO-R') | Schiff Base (Imine) | Carbinolamine |

Diazotization and Coupling Reactions

The primary aromatic-like amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. slideshare.netmasterorganicchemistry.com The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com

Once formed, the diazonium salt can undergo various coupling reactions. For example, in azo coupling, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds. slideshare.net This is an electrophilic aromatic substitution reaction. slideshare.net The diazonium group can also be replaced by a wide range of other functional groups in what are known as Sandmeyer or related reactions, allowing for the introduction of halides, cyano groups, hydroxyl groups, and others onto the C3 position of the isoxazole ring. masterorganicchemistry.com

Chemical Transformations at the Ethoxy Group (C5-position)

The ethoxy group at the C5 position, while generally more stable than the amino group, can also be a site for specific chemical transformations, primarily involving the cleavage of the ether linkage.

Ether Cleavage Reactions

The cleavage of the ether bond in this compound is a key reaction to access the corresponding 3-amino-5-hydroxyisoxazole derivative. This transformation is typically accomplished under strong acidic conditions. wikipedia.orglibretexts.org Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose. libretexts.org

The reaction mechanism depends on the structure of the ether. For an ethyl ether, the reaction proceeds via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The ether oxygen is first protonated by the strong acid, making it a better leaving group (an alcohol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the less sterically hindered carbon of the protonated ether, which in this case is the ethyl group, leading to the formation of 3-amino-5-hydroxyisoxazole and an ethyl halide. masterorganicchemistry.com

Table 3: Reagents for Ether Cleavage at the C5-Position

| Reagent | Mechanism | Products |

|---|---|---|

| HBr (conc. aq.) | Sₙ2 | 3-Amino-5-hydroxyisoxazole, Ethyl bromide |

| HI (conc. aq.) | Sₙ2 | 3-Amino-5-hydroxyisoxazole, Ethyl iodide |

| BBr₃ (Boron tribromide) | Lewis acid-assisted cleavage | 3-Amino-5-hydroxyisoxazole, Ethyl bromide |

Nucleophilic Substitutions and Rearrangements

Direct nucleophilic substitution of the ethoxy group on the isoxazole ring is generally difficult due to the high stability of the aromatic-like ring system. However, under specific conditions or with highly activated substrates, such reactions might be possible. More commonly, transformations at the C5 position are part of broader rearrangement reactions of the isoxazole ring itself. The isoxazole ring contains a weak N-O bond, which can be cleaved under certain reductive or basic conditions, leading to various ring-opened products or rearrangement into different heterocyclic systems. researchgate.net While specific examples involving direct nucleophilic substitution or rearrangement initiated solely at the C5-ethoxy group of this compound are not extensively documented, the inherent reactivity of the isoxazole nucleus suggests potential for such transformations in the synthesis of novel compounds. researchgate.net

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring in this compound, while considered an aromatic heterocycle, exhibits distinct reactivity towards electrophiles. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack. The reaction is facilitated by the strong electron-donating and directing effects of both the C3-amino and C5-ethoxy groups, which activate the C4 position.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile by the pi-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex. masterorganicchemistry.comuci.edu The positive charge in this intermediate is delocalized, particularly onto the ortho and para positions relative to the point of attack. uci.edu In the final step, a proton is lost from the C4 position, restoring the aromaticity of the isoxazole ring. masterorganicchemistry.com

Key electrophilic substitution reactions include:

Halogenation: The introduction of a halogen atom at the C4 position is a common strategy to prepare intermediates for further functionalization, such as cross-coupling reactions. For the analogous compound, 3-ethoxy-5-methylisoxazole, regioselective bromination with Br₂ in carbon tetrachloride and iodination using ICl in acetic acid have been shown to yield the corresponding 4-halogenated derivatives under mild conditions. Given the strong activating nature of the amino group, similar or even enhanced reactivity is expected for this compound.

Sulfonation: The introduction of a sulfonyl group, for instance using phenylsulfonyl chloride, can be employed to modify the molecule's properties, such as improving solubility or influencing its biological target interactions.

Ring-Opening Reactions and Rearrangements of the Isoxazole Nucleus

A key feature of the isoxazole ring is its susceptibility to cleavage under specific reaction conditions, particularly in the presence of reducing agents or bases. researchgate.net This characteristic is not a liability but a powerful synthetic tool, as the isoxazole ring can be considered a "masked" form of various difunctionalized acyclic structures. researchgate.netresearchgate.net The weak N-O bond is the primary site of cleavage, which, upon rearrangement, gives rise to a variety of useful chemical entities. researchgate.net Lewis acids can also catalyze the ring-opening of related heterocyclic systems, suggesting their potential utility in isoxazole chemistry. nih.gov

The cleavage of the isoxazole nucleus is a well-established method for generating valuable difunctionalized compounds that are key intermediates in the synthesis of more complex molecules, including other heterocycles. researchgate.netresearchgate.netlookchem.com

1,3-Dicarbonyls: Reductive cleavage of the N-O bond in isoxazoles can lead to the formation of enaminones, which can be subsequently hydrolyzed to yield 1,3-dicarbonyl compounds. researchgate.net These 1,3-dicarbonyls are versatile building blocks in organic synthesis, used in reactions like the Claisen condensation to create larger molecules and as precursors for dyes, polymers, and pharmaceuticals. lookchem.comgoogle.com

Enaminoketones: The isoxazole ring serves as a stable precursor to enaminoketones. researchgate.net Research on the related compound 3-amino-5-methylisoxazole (B124983) has shown that it reacts with electrophilic enol ethers, such as diethyl ethoxymethylenemalonate (EMM), to produce stable isoxazolylenamines. lew.roimist.ma These reactions proceed via the nucleophilic attack of the exocyclic amino group on the enol ether, leading to a vinologous substitution. imist.ma This transformation highlights a direct route from a 3-aminoisoxazole (B106053) structure to a derivative containing an enamine-like moiety.

The table below summarizes findings from the reaction of 3-amino-5-methylisoxazole with various enol ethers, a reaction pattern directly applicable to this compound.

| Reactant (Enol Ether) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl ethoxymethylenemalonate (EMM) | Ethanol | Corresponding isoxazolylenamine | Excellent (74-96%) | lew.ro |

| Ethyl ethoxymethylenecyanoacetate (EMCA) | Ethanol | Corresponding isoxazolylenamine | Excellent (74-96%) | lew.ro |

Functionalization Strategies for Novel this compound Derivatives

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of novel derivatives. The primary sites for functionalization are the exocyclic amino group, the C4 position of the isoxazole ring, and the isoxazole nitrogen itself.

Reactions at the Amino Group: The amino group at the C3 position is strongly nucleophilic and is a key handle for derivatization. It readily reacts with electrophiles. For instance, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. Studies on 3-amino-5-methylisoxazole have demonstrated that reaction with ethoxymethylenemalonates followed by thermal cyclization in xylene yields isoxazolo[2,3-a]pyrimidinones. lew.roimist.ma In this transformation, the isoxazole ring nitrogen acts as the nucleophile in the final cyclization step. lew.ro This strategy provides a direct route to complex, fused heterocyclic scaffolds from simple 3-aminoisoxazole precursors.

The table below details the synthesis of isoxazolo[2,3-a]pyrimidinones from 3-amino-5-methylisoxazole, illustrating a powerful functionalization strategy.

| Starting Enol Ether | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl ethoxymethylenemalonate (EMM) derivatives | Refluxing xylene | Isoxazolo[2,3-a]pyrimidinones | Excellent | imist.ma |

Multicomponent Reactions (MCRs): The ability of this compound to act as a binucleophile makes it an ideal candidate for multicomponent reactions. MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, which is a highly valued strategy in medicinal chemistry and drug discovery.

Derivatization via C4-Halogenated Intermediates: As discussed in section 3.3, electrophilic halogenation at the C4 position furnishes versatile intermediates. These 4-halo-3-amino-5-ethoxyisoxazoles can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents, thereby creating novel biaryl structures.

These functionalization strategies underscore the importance of this compound as a versatile building block for generating diverse and complex molecular architectures for various applications. researchgate.net

Computational Studies and Theoretical Insights into 3 Amino 5 Ethoxyisoxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 3-amino-5-ethoxyisoxazole. These methods solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, various electronic properties can be calculated to understand its chemical behavior. These calculations are fundamental to predicting how the molecule will behave in chemical reactions and biological systems.

Molecular Orbital Analysis of this compound

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding its chemical reactivity. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For this compound, a molecular orbital analysis would reveal the distribution of electron density in these frontier orbitals. This information helps to identify the most likely sites for electrophilic and nucleophilic attack. The amino group is expected to significantly influence the HOMO, making it a likely site for oxidation or interaction with electrophiles. Conversely, the isoxazole (B147169) ring, being an electron-deficient system, would likely contribute significantly to the LUMO, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value not available) | Indicates electron-donating ability |

| LUMO Energy | (Value not available) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value not available) | Relates to chemical reactivity and stability |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated from a DFT study.

Transition State Analysis of Key Reactions

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the transition state structures of reactions involving this compound. By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing a quantitative measure of the reaction rate.

For instance, in the synthesis or further functionalization of this compound, transition state analysis could be used to understand the reaction mechanism and predict the most favorable reaction pathway. This would involve mapping the potential energy surface of the reaction and identifying the lowest energy path from reactants to products, which proceeds through the transition state.

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules like this compound and their interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

An MD simulation of this compound in an aqueous environment, for example, could reveal how water molecules arrange themselves around the solute and the nature of the hydrogen bonding interactions between the amino and ethoxy groups and the surrounding water. If this compound were being investigated as a potential ligand for a protein target, MD simulations could be used to study the stability of the ligand-protein complex, the specific interactions that hold them together, and the conformational changes that may occur upon binding. nih.gov

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to build mathematical models that can predict the activity of new, untested compounds. nih.gov

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. A statistical model is then developed to relate these descriptors to the experimentally measured biological activity. Such models can be invaluable in guiding the design of new analogs with improved potency and selectivity.

Table 2: Key Steps in a Computational SAR Study of this compound Derivatives

| Step | Description |

| 1. Data Set Compilation | A series of this compound analogs with measured biological activity is assembled. |

| 2. Descriptor Calculation | A variety of molecular descriptors (e.g., topological, electronic, quantum chemical) are calculated for each molecule. |

| 3. Model Building | Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to create a predictive model. mdpi.com |

| 4. Model Validation | The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com |

| 5. Prediction | The validated model is used to predict the activity of new, hypothetical derivatives to guide synthesis. |

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

If a biological target for this compound or its derivatives were identified, virtual screening could be employed to discover new, potentially more potent, ligands. This could involve structure-based methods, such as molecular docking, where candidate molecules are computationally fitted into the binding site of the target protein to estimate the strength of their interaction. Alternatively, ligand-based methods could be used, where a model of the ideal ligand is built based on the structures of known active molecules, and this model is then used to search for similar compounds in a database. Following virtual screening, the most promising candidates would be selected for experimental testing.

Applications of 3 Amino 5 Ethoxyisoxazole and Its Derivatives in Medicinal Chemistry

Design and Synthesis of Bioactive Isoxazole (B147169) Derivatives

The isoxazole ring serves as a foundational structure in the synthesis of diverse organic compounds. frontiersin.orgnih.gov Its stability allows for the manipulation of substituents to create functionally complex derivatives, while the weak nitrogen-oxygen bond offers a potential site for cleavage under specific reaction conditions, making isoxazoles useful synthetic intermediates. ijrrjournal.com Researchers have leveraged these characteristics to design and synthesize a multitude of isoxazole-containing molecules aimed at specific biological targets, including enzymes and receptors, to modulate physiological and pathological processes. acs.orgnih.gov

Isoxazole derivatives have been identified as a promising framework for the design of effective enzyme inhibitors. acs.org One area of significant research is their activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes such as pH homeostasis and electrolyte secretion. nih.gov

In one study, a series of novel isoxazole derivatives were synthesized and evaluated for their inhibitory action against carbonic anhydrase. acs.org The synthesis involved a one-pot reaction using an aromatic aldehyde, ethyl butyrylacetate, hydroxylamine (B1172632), and a SnII-Mont K10 catalyst under ultrasound radiation to yield (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives. acs.orgnih.gov In vitro testing revealed that several of these compounds demonstrated significant inhibitory activity against the CA enzyme. nih.gov Specifically, two derivatives, designated AC2 and AC3, were identified as the most promising inhibitors within the series. nih.gov

| Compound | IC₅₀ (μM) | % Inhibition |

|---|---|---|

| AC2 | 112.3 ± 1.6 | 79.5% |

| AC3 | 228.4 ± 2.3 | 68.7% |

| Standard | 18.6 ± 0.5 | 87.0% |

Table 1: In vitro carbonic anhydrase inhibitory activity of selected isoxazole derivatives. The IC₅₀ value represents the concentration of the compound required to achieve 50% inhibition of the enzyme. nih.gov

These findings suggest that the isoxazole scaffold can serve as a new framework for designing potent and effective carbonic anhydrase inhibitors. acs.orgnih.gov

Derivatives of the isoxazole structure have been successfully designed to act as selective antagonists for key receptors in the central nervous system. A notable example is a series of structurally novel heterotricyclic compounds developed as α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor-selective antagonists. nih.gov

One of the most potent molecules from this series, IKM-159, was shown to effectively inhibit glutamate-evoked currents from recombinant AMPA receptors, with a preference for those containing GluA1/GluA2 subunits. nih.gov Importantly, IKM-159 demonstrated high selectivity; it did not reduce currents mediated by either kainate (KA) or N-methyl-D-aspartate (NMDA) receptors at the tested concentrations. nih.gov This research highlights the potential of isoxazole-based nitrogen heterocycles as structurally novel and selective AMPA receptor antagonists, which could be valuable tools for exploring neurophysiological and neuropathological processes. nih.gov

The anti-inflammatory properties of isoxazole derivatives represent a major area of investigation, with many compounds designed to modulate key inflammatory pathways. nih.gov A primary strategy involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed during inflammation and contributes to tumor growth. frontiersin.orgmdpi.com

A study focused on a series of ten novel isoxazole derivatives synthesized via Claisen Schmidt condensation found that nearly all tested compounds exhibited anti-inflammatory effects through COX inhibition. frontiersin.orgnih.gov Among them, compounds designated C3, C5, and C6 were identified as the most potent and selective inhibitors of the COX-2 enzyme. frontiersin.orgnih.gov The potency of these compounds was found to be comparable to standard anti-inflammatory drugs. frontiersin.org This ability to selectively inhibit COX-2 suggests that isoxazole derivatives are promising candidates for the development of new anti-inflammatory agents. frontiersin.orgnih.gov Other research has also pointed to isoxazole derivatives that inhibit secretory phospholipase A2 (sPLA2), another important enzyme in inflammatory diseases. nih.gov

Antimicrobial Activities of Isoxazole Derivatives

The isoxazole nucleus is a core component in the design of new antimicrobial agents. scholarsresearchlibrary.com These heterocyclic compounds have been extensively studied and have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. ipindexing.comresearchgate.net The presence of the isoxazole ring can be modified with different functional groups to enhance antimicrobial efficacy. ijpca.org

Isoxazole derivatives have shown significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comresearchgate.net The nature and position of substituents on the isoxazole ring play a crucial role in determining the potency and spectrum of activity. mdpi.com

Several studies have quantified the antibacterial efficacy of various isoxazole-containing compounds. For instance, certain chalcone-derived isoxazoles, which feature an α, β-unsaturated carbonyl group, have been reported to possess potent biological activity. scholarsresearchlibrary.commdpi.com One such derivative, compound 28 (a 2,4,6-trimethoxyphenyl chalcone), exhibited an exceptionally potent Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was found to be more potent than the standard drug ciprofloxacin. mdpi.com Another study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives identified compound 5d as having the best antibacterial activity, with MIC values ranging from 37.9 to 113.8 μM. nih.gov This compound was also more potent against a resistant strain of P. aeruginosa than ampicillin. nih.gov

| Compound | Target Organism(s) | Potency (MIC/MBC/IC₅₀) |

|---|---|---|

| Compound 28 | Bacteria | MIC = 1 µg/mL mdpi.com |

| Compound 5d | Gram-positive & Gram-negative bacteria | MIC = 37.9-113.8 µM; MBC = 57.8-118.3 µM nih.gov |

| Unnamed Derivative | B. cereus | MIC = 31.25 µg/mL researchgate.net |

| TPI-2, TPI-5, TPI-14 | Bacteria | Identified as most active in their series scholarsresearchlibrary.com |

Table 2: Antibacterial potency of selected isoxazole derivatives against various bacterial strains. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MBC (Minimal Bactericidal Concentration) is the lowest concentration that prevents the growth of bacteria. scholarsresearchlibrary.comresearchgate.netmdpi.comnih.gov

A significant number of isoxazole-based compounds have been found to exhibit potent antifungal activity. mdpi.comresearchgate.net Research has focused on developing derivatives that are effective against a range of fungal pathogens, including various Candida and Aspergillus species. mdpi.comjmchemsci.com

In a recent study, a novel series of isoxazole derivatives were synthesized and evaluated for their anti-Candida potential. mdpi.com Two compounds, PUB14 and PUB17, displayed selective antifungal activity against Candida albicans and were noted for their ability to eradicate biofilms formed by the fungus. mdpi.comnih.gov Another research effort involving 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives found that their antifungal activity exceeded that of reference agents bifonazole (B1667052) and ketoconazole (B1673606), with compound 5g showing the best results. nih.gov The most sensitive fungus was identified as T. viride, while A. fumigatus was the most resistant. nih.gov Furthermore, dihydropyrazole derivatives synthesized from isoxazole-containing chalcones also showed tremendous antifungal activity. mdpi.com

| Compound | Target Organism(s) | Potency (MIC/MFC/IC₅₀) |

|---|---|---|

| PUB14, PUB17 | Candida albicans | Selective anti-Candida activity mdpi.comnih.gov |

| Compound 5g | Fungi (e.g., T. viride, A. fumigatus) | Activity exceeded reference drugs bifonazole and ketoconazole nih.gov |

| Compound 46 | Fungi | IC₅₀ = 2 ± 1 µg/mL mdpi.com |

| Compound 28 | Fungi | MIC = 2 µg/mL mdpi.com |

Table 3: Antifungal efficacy of selected isoxazole derivatives. MFC (Minimal Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills a particular fungus. mdpi.comnih.govmdpi.comnih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of isoxazole derivatives are multifaceted, often targeting essential bacterial and fungal cellular processes. The specific mechanism can vary depending on the derivative's structure. Generally, these compounds can be categorized as either bactericidal, meaning they directly kill bacteria, or bacteriostatic, where they inhibit bacterial growth and replication ijrrjournal.com. Bacteriostatic action often involves the disruption of protein synthesis or other vital metabolic pathways within the microbe ijrrjournal.com.

The introduction of different functional groups to the isoxazole ring can significantly influence its antimicrobial potency and spectrum. For instance, the addition of a thiophene (B33073) moiety has been observed to enhance the antimicrobial activity of isoxazole derivatives nih.gov. The stability of the isoxazole ring allows for such chemical manipulations, while its capacity for cleavage under certain conditions makes it a versatile intermediate in synthesis nih.gov. Docking studies on certain 3-amino-2-thioxothiazolidine derivatives have suggested that their antibacterial action may involve the inhibition of the MurB enzyme in E. coli, an essential enzyme in peptidoglycan biosynthesis. The same studies indicated that the antifungal activity could be due to the inhibition of CYP51 (lanosterol 14-alpha demethylase), an enzyme critical for fungal cell membrane integrity.

Anticancer and Antitumor Properties of Isoxazole Derivatives

The versatility of the isoxazole scaffold has made it a key component in the development of novel anticancer agents espublisher.com. These derivatives exhibit potent antitumor properties through various mechanisms, positioning them as promising candidates for cancer therapy nih.govebi.ac.ukresearchgate.net.

A primary indicator of the anticancer potential of isoxazole derivatives is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For example, a series of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives showed potent inhibition of cell growth in human erythroleukemic K562 cells, with some compounds exhibiting IC50 values (the concentration required to inhibit 50% of cell growth) in the nanomolar range spandidos-publications.comnih.gov.

Another study evaluated a new series of isoxazole derivatives against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The most potent compounds, 4b and 25a, displayed IC50 values ranging from 6.38 to 9.96 µM across the three cell lines nih.gov. Furthermore, isoxazole derivatives incorporating a trifluoromethyl (–CF3) group have shown enhanced anticancer activity against human breast cancer cells (MCF-7) researchgate.net.

| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Derivative 2 | K562 (Erythroleukemic) | 18.01 ± 0.69 nM | spandidos-publications.com |

| Derivative 5 | K562 (Erythroleukemic) | 35.2 ± 6.2 nM | spandidos-publications.com |

| Derivative 3 | K562 (Erythroleukemic) | 44.25 ± 10.9 nM | spandidos-publications.com |

| Compound 25a | HepG2, MCF-7, HCT-116 | 6.38 - 9.96 µM | nih.gov |

| TTI-4 | MCF-7 (Breast Cancer) | 2.63 µM | researchgate.net |

Receptor Tyrosine Kinases (RTKs) are crucial cell surface receptors that, when dysregulated, play a significant role in cancer development and progression espublisher.com. Isoxazole derivatives have been identified as effective inhibitors of these kinases. For instance, certain isoxazole compounds have been developed to target and inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis espublisher.comresearchgate.net.

One notable derivative, compound 25a, demonstrated potent inhibitory activity against EGFR-tyrosine kinase (EGFR-TK) with an IC50 of 0.054 µM. This same compound also showed promising inhibition of VEGFR-2 nih.gov. The ability of isoxazole derivatives to target these specific signaling pathways highlights their potential as targeted cancer therapies espublisher.com.

The anticancer effects of isoxazole derivatives are executed through a variety of molecular mechanisms that disrupt cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death nih.govebi.ac.ukresearchgate.net. Studies have shown that these compounds can trigger apoptosis by increasing the levels of pro-apoptotic proteins like caspases 3 and 9 and altering the Bax/Bcl-2 ratio nih.gov.

Beyond apoptosis, isoxazole derivatives employ several other antineoplastic strategies:

Cell Cycle Arrest : Certain derivatives can halt the cell cycle at specific phases, preventing cancer cells from dividing. For example, compound 25a was found to induce cell cycle arrest at the G2/M and pre-G1 phases nih.gov.

Enzyme Inhibition : They can inhibit crucial enzymes involved in cancer progression. This includes topoisomerase IIβ, which is vital for DNA replication, and aromatase, an enzyme involved in estrogen synthesis, which is relevant in hormone-dependent cancers nih.govebi.ac.uknih.gov.

Tubulin Polymerization Disruption : Some isoxazoles interfere with the assembly of microtubules, which are essential for cell division, leading to cell death nih.govebi.ac.uknih.gov.

HDAC Inhibition : Inhibition of histone deacetylases (HDACs) is another mechanism, which can alter gene expression to suppress tumor growth nih.govebi.ac.uk.

Anti-inflammatory and Analgesic Activities of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant anti-inflammatory and analgesic (pain-reducing) properties nih.govresearchgate.netrsc.orgnih.gov. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory pathway and the synthesis of prostaglandins.

In studies using carrageenan-induced paw edema in rats, a standard model for inflammation, indole-linked isoxazoles showed a significant reduction in swelling rsc.org. One compound in particular exhibited a 77.42% reduction in edema after 4 hours rsc.org. Structure-activity relationship studies have suggested that the presence and position of methoxy (B1213986) groups on the compound can favor COX-2 inhibitory activity, which is a key target for anti-inflammatory drugs rsc.org. In some cases, the anti-inflammatory and analgesic potency of synthesized isoxazole derivatives was found to be comparable or even superior to established drugs like Diclofenac and Indomethacin nih.govsemanticscholar.org.

Antiviral Properties of Isoxazole Derivatives (e.g., HIV-1 inhibitors)

The isoxazole nucleus is also a valuable scaffold for the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1) nih.govscholarsresearchlibrary.com. Research has uncovered novel mechanisms through which these compounds can inhibit viral replication.

One innovative approach involves targeting host factors that the virus relies on to replicate, which may reduce the likelihood of the virus developing drug resistance ucl.ac.ukresearchgate.net. A study on isoxazole sulfonamides found that these derivatives did not inhibit the virus's entry or its key enzymes like reverse transcriptase and integrase directly. Instead, they impaired a step necessary for the activation of viral gene expression, suggesting the target is a cellular factor essential for the virus ucl.ac.ukresearchgate.net.

Another distinct mechanism was identified for oxazole-benzenesulfonamide derivatives, which were found to directly bind to the HIV-1 reverse transcriptase (RT). However, instead of inhibiting its enzymatic activity, they block the crucial interaction between RT and a cellular protein called eukaryotic elongation factor 1 alpha (eEF1A) nih.govnih.gov. This inhibition of a key protein-protein interaction effectively halts intracellular reverse transcription and reduces viral replication, even in HIV-1 strains resistant to current RT inhibitors nih.govnih.gov. Furthermore, studies into isoxazole acetamide (B32628) analogs have identified their potential as anti-HIV candidates that mediate their effects through the modulation of Heat shock protein 90 (HSP90), a promising target for overcoming viral latency digitellinc.com.

Neurological Disorder Therapies involving Isoxazole Derivatives

The isoxazole scaffold has proven to be a versatile framework in the development of therapeutic agents for a range of neurological disorders. nih.govnih.govrsc.orgresearchgate.netnih.gov Derivatives of isoxazole have been investigated for their potential in treating neurodegenerative diseases, neuropsychiatric conditions, and epilepsy through various mechanisms of action. nih.govacs.org Research has focused on the ability of these compounds to modulate key receptors, inhibit enzymes involved in disease progression, and protect neuronal cells from damage. nih.govnbinno.com

Isoxazole derivatives are recognized for their neuroprotective capabilities, which are crucial in combating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govrsc.orgresearchgate.netnbinno.com Their therapeutic effects often stem from shielding neurons against oxidative stress, inflammation, and excitotoxicity. nbinno.com The design of hybrid molecules incorporating isoxazole rings has expanded the treatment options for central nervous system disorders. nih.govresearchgate.net These compounds can exert their effects through antidepressant and sedative activities, as well as by modulating various receptors such as the γ-aminobutyric acid (GABA-A), nicotinic acetylcholine (B1216132) (nAChR), and metabotropic glutamate (B1630785) 5 (mGlu5) receptors. nih.gov

In the context of Alzheimer's disease, a multifactorial condition characterized by beta-amyloid plaques and neurofibrillary tangles, isoxazole derivatives have shown promise. nih.gov For instance, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) was found to attenuate the levels of beta-amyloid (Aβ1-42) and tau proteins in a mouse model of the disease. nih.govresearchgate.net Pre-treatment with TMI significantly improved memory and cognitive behavior in these models. researchgate.net Other research has focused on arylisoxazole-phenylpiperazine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's pathology. researchgate.net One such derivative, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone (designated as 5c), was identified as a potent AChE inhibitor. researchgate.net Furthermore, in vivo studies demonstrated that certain isoxazole derivatives could significantly reverse scopolamine-induced memory deficits in rats. researchgate.net

The application of isoxazole derivatives also extends to the treatment of epilepsy. A series of novel benzo[d]isoxazole derivatives were designed and synthesized as anticonvulsants. acs.org These compounds were found to selectively block the voltage-gated sodium channel NaV1.1. acs.org The most potent of these, compound Z-6b, exhibited a high level of protection against maximal electroshock (MES)-induced seizures. acs.org The anti-inflammatory properties of isoxazole hybrids also play a role in their therapeutic potential for neurodegenerative disorders, where inflammation is a key component of the disease process. nih.gov

The following table summarizes the research findings on various isoxazole derivatives investigated for neurological disorder therapies.

| Isoxazole Derivative/Class | Target Neurological Disorder | Key Research Findings / Mechanism of Action |

|---|---|---|

| Isoxazole–(iso)oxazole Hybrids | Neuropsychiatric and Neurodegenerative Diseases | Exhibit antidepressant and sedative activity; modulate GABA-A α5, nAChR, and mGlu5 receptors. nih.gov |

| 3,4,5-trimethoxy isoxazolone (TMI) | Alzheimer's Disease | Attenuated beta-amyloid (Aβ1-42) and tau protein levels in a mouse model. nih.govresearchgate.net |

| Arylisoxazole-phenylpiperazines | Alzheimer's Disease | Act as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. researchgate.net |

| 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone (5c) | Alzheimer's Disease | Identified as a potent AChE inhibitor. researchgate.net |

| Benzo[d]isoxazole Derivatives (e.g., Z-6b) | Epilepsy / Seizures | Act as anticonvulsants by selectively blocking the NaV1.1 voltage-gated sodium channel. acs.org |

Applications in Materials Science and Other Fields

Development of Novel Materials with Enhanced Properties

The bifunctional nature of 3-Amino-5-ethoxyisoxazole makes it a candidate for synthesizing novel materials. The amino group provides a nucleophilic site for reactions like amidation or polymerization, while the isoxazole (B147169) ring itself imparts rigidity and specific electronic characteristics to a molecular structure. The ethoxy group can further modify solubility and other physical properties.

Polymers and Coatings with Improved Thermal Stability or Chemical Resistance

The incorporation of rigid heterocyclic structures, such as the isoxazole ring, into polymer backbones is a known strategy for enhancing thermal stability. tandfonline.com Aromatic polymers like polybenzoxazoles (PBOs) are renowned for their exceptional performance at high temperatures. tandfonline.comresearchgate.net The thermal stability of a polymer is often characterized by its glass transition temperature (Tg), the point at which it transitions from a rigid, glassy state to a more flexible, rubbery state, and its thermal decomposition temperature (Td), where the polymer chain begins to break down. protolabs.comsigmaaldrich.com For high-performance applications, a high Tg and Td are desirable.

Polymers derived from isoxazole monomers are expected to exhibit high thermal stability due to the rigid nature of the heterocyclic ring. For instance, thermally rearranged polybenzoxazoles can exhibit glass transition temperatures well above 300°C and decomposition temperatures exceeding 450°C. acs.orgrsc.org

Table 1: Representative Thermal Properties of High-Stability Polymers This table shows typical thermal data for high-performance polymers containing various aromatic and heterocyclic structures, illustrating the stability that can be achieved.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) |

|---|---|---|

| Polybenzoxazole (PBO) | ~354°C researchgate.net | > 500°C tandfonline.com |

| Thermally Rearranged PBO | > 400°C acs.org | ~450-480°C acs.org |

| Aromatic Polyimide | ~283-310°C researchgate.net | > 550°C researchgate.net |

Table 2: Illustrative Chemical Resistance of High-Performance Coatings This table provides a general guide to the chemical resistance of fluoropolymer-based coatings, which are known for their exceptional inertness.

| Chemical Agent | Concentration | Resistance Rating |

|---|---|---|

| Sulfuric Acid | 30% | Excellent |

| Hydrochloric Acid | 37% | Excellent |

| Sodium Hydroxide | 50% | Excellent |

| Xylene | 100% | Excellent |

| Ethanol | 95% | Excellent |

Source: Data compiled from general fluoropolymer resistance guides. coleparmer.comnanosol.comlumiflonusa.com Ratings indicate suitability for continuous exposure.

Semiconductors (Polyisoxazoles)

The field of organic electronics leverages conjugated polymers for applications in sensors, transistors, and light-emitting diodes. The backbone of these polymers features alternating single and double bonds, which allows for the delocalization of electrons. The synthesis of polyisoxazoles, polymers containing the isoxazole ring in their main chain, has been an area of research interest. rsc.orgsdl.edu.sa

Recent studies have focused on the synthesis of polyisoxazoles from sustainable, biomass-derived sources like fatty acids and vanillin. rsc.orgsdl.edu.sa These polymers are created through cycloaddition reactions, specifically the "click" polymerization of monomers containing alkyne and nitrile oxide functionalities. sdl.edu.sa While the primary focus of this research has been on sustainable synthesis and thermal properties, the conjugated nature of the resulting polyisoxazole backbone suggests potential for semiconductor applications. The electronic properties of such polymers could be tuned by modifying the precursor monomers, such as by using derivatives like this compound, to alter the electron density and energy levels of the final material. Further research into the charge carrier mobility and conductivity of these novel polymers is needed to fully explore their viability as organic semiconductors.

Catalytic Applications of Isoxazole Derivatives

While isoxazoles are frequently synthesized using metal catalysts, their own application as catalysts is a more specialized area. nih.gov Rather than acting as a primary catalytic center, isoxazole derivatives are more commonly employed as ligands in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then function as a highly specific catalyst.

The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions. The specific substituents on the ring, such as the amino and ethoxy groups in this compound, can modulate the electronic properties of the ligand, thereby influencing the reactivity and selectivity of the metal catalyst. For example, bis(oxazoline) ligands, which share structural similarities, are widely used in asymmetric catalysis to produce chiral molecules. pharmatutor.org The development of isoxazole-based ligands for catalysis remains an area of academic exploration with potential for creating novel catalytic systems.

Analytical and Spectroscopic Characterization of 3 Amino 5 Ethoxyisoxazole and Its Transformations

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently utilized for the qualitative monitoring of reactions involving 3-amino-5-ethoxyisoxazole and for preliminary purity assessment. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase.

In the context of synthesizing isoxazole (B147169) derivatives, TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the desired product. For instance, the progress of the synthesis of certain isoxazole derivatives has been monitored using a mobile phase system of ethyl acetate (B1210297) and hexane (B92381) in a 7:3 volume ratio, with visualization of the separated spots achieved under a UV lamp researchgate.netnih.gov. The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. While specific R_f values for this compound are not extensively documented and are highly dependent on the exact TLC conditions (plate type, layer thickness, mobile phase composition, and temperature), a representative R_f value can be determined experimentally.

Table 1: Representative TLC System for Isoxazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Analyte | This compound |

| Expected R_f | ~0.4 - 0.6 (estimated based on polarity) |

It is crucial to note that the optimal mobile phase composition may require adjustment to achieve clear separation between this compound, its precursors, and any potential byproducts. The polarity of the solvent system is a critical factor; a more polar solvent system will generally result in higher R_f values for polar compounds like this compound.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. For this compound, the molecular formula is C5H8N2O2, which corresponds to a molecular weight of 128.13 g/mol .

The theoretical elemental composition of this compound is calculated as follows:

Carbon (C): (5 * 12.01) / 128.13 * 100% = 46.87%

Hydrogen (H): (8 * 1.01) / 128.13 * 100% = 6.30%

Nitrogen (N): (2 * 14.01) / 128.13 * 100% = 21.87%

Oxygen (O): (2 * 16.00) / 128.13 * 100% = 24.96%

Table 2: Elemental Analysis Data for this compound (C5H8N2O2)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 46.87 | To be determined experimentally |

| Hydrogen (H) | 6.30 | To be determined experimentally |

| Nitrogen (N) | 21.87 | To be determined experimentally |

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

Beyond the fundamental techniques of TLC and elemental analysis, a range of advanced analytical methods are employed for in-depth reaction monitoring and comprehensive product characterization of this compound and its transformations.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive technique for the analysis of isoxazole derivatives. This method combines the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. HPLC-MS/MS is particularly valuable for pharmacokinetic studies, enabling the quantitative determination of a target compound and its metabolites in biological matrices vedomostincesmp.ruresearchgate.net. In the context of reaction monitoring, HPLC can provide quantitative data on the concentrations of reactants, intermediates, and products over time. The coupling with MS/MS allows for the confident identification of these species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In-situ Spectroscopic Techniques , such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offer the significant advantage of monitoring chemical reactions in real-time without the need for sample extraction. In-situ NMR analysis, for example, has been instrumental in comparing different synthetic methods for the transformation of isoxazoles by providing detailed kinetic and mechanistic insights organic-chemistry.org. This technique can identify and quantify transient intermediates, which is crucial for understanding reaction pathways and optimizing reaction conditions. Similarly, in-situ FTIR spectroscopy can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, providing a continuous profile of the reaction progress researchgate.netscilit.com.

These advanced techniques provide a wealth of information that complements the data obtained from TLC and elemental analysis, leading to a comprehensive understanding of the chemical behavior of this compound.

Future Directions and Emerging Research Avenues for 3 Amino 5 Ethoxyisoxazole

Novel Synthetic Methodologies and Process Intensification

Future synthetic strategies for 3-Amino-5-ethoxyisoxazole are expected to focus on enhancing efficiency, sustainability, and scalability. A significant area of development lies in the adoption of continuous flow chemistry. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to improved yields and safety profiles. researchgate.net The synthesis of isoxazoles, which can involve exothermic reactions and unstable intermediates, is particularly amenable to the heightened safety and efficiency of flow processes. researchgate.net Future work could focus on developing a telescoped, multi-step flow process for this compound, integrating steps like oximation, chlorination, and cycloaddition into a continuous sequence to maximize efficiency. researchgate.net

Photocatalysis represents another promising frontier. The use of light to mediate chemical reactions can provide access to unique reaction pathways and enable transformations under mild conditions. The development of a photochemical flow synthesis could offer a green and efficient route to this compound and its derivatives. acs.orgacs.org

Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools for the synthesis of chiral isoxazole (B147169) derivatives. acs.org Research into identifying or engineering enzymes that can catalyze the formation of the this compound core or its precursors could provide highly selective and environmentally friendly synthetic routes.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, scalability, process intensification. researchgate.net | Development of integrated, multi-step flow synthesis protocols. researchgate.net |

| Photocatalysis | Mild reaction conditions, access to novel reactivity, green chemistry credentials. | Design of photocatalytic systems for key bond-forming reactions in the isoxazole ring synthesis. |

| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild and sustainable reaction conditions, reduced waste. researchgate.net | Discovery and engineering of enzymes for the asymmetric synthesis of chiral derivatives. researchgate.netnih.gov |

Exploration of New Biological Targets and Therapeutic Applications

While the isoxazole nucleus is present in numerous bioactive compounds, the specific therapeutic potential of this compound remains an area ripe for exploration. Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. nih.govijpca.orgrsc.orgijpca.org

One promising avenue is the investigation of its potential as a kinase inhibitor. Certain 3-amino-benzo[d]isoxazole derivatives have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial targets in oncology. nih.gov Structure-activity relationship (SAR) studies on this compound derivatives could lead to the identification of potent and selective kinase inhibitors for cancer therapy. nih.gov

The antiviral potential of aminoisoxazole derivatives also warrants further investigation. For instance, adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid have shown activity against the tick-borne encephalitis virus (TBEV) by targeting the viral envelope protein E. nih.gov Screening this compound and its analogues against a panel of viruses could reveal new antiviral agents. mdpi.com

Furthermore, the neuroprotective effects of isoxazole derivatives are an emerging area of interest. rsc.org Future studies could explore the potential of this compound in models of neurodegenerative diseases.

| Potential Therapeutic Area | Rationale and Research Direction | Example Biological Targets |

| Oncology | 3-amino-benzo[d]isoxazoles have shown efficacy as kinase inhibitors. nih.gov | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), other oncogenic kinases. nih.govsemanticscholar.org |

| Infectious Diseases (Antiviral) | Aminoisoxazole derivatives have demonstrated antiviral activity. nih.gov | Viral envelope proteins, viral enzymes. nih.gov |

| Neurodegenerative Diseases | Isoxazole scaffolds have been associated with neuroprotective effects. rsc.org | Targets involved in neuroinflammation and neuronal cell death pathways. |

| Inflammatory Diseases | Many isoxazole-containing compounds exhibit anti-inflammatory properties. nih.gov | Cyclooxygenase (COX) enzymes, other inflammatory mediators. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies can be powerfully applied to the exploration of this compound's chemical space. frontiersin.orgarxiv.org

De novo drug design using generative adversarial networks (GANs) and other deep learning models can be employed to create novel isoxazole derivatives with optimized properties. researchgate.netnih.govmdpi.comnih.gov By training these models on large datasets of known bioactive molecules, it is possible to generate new structures with a high probability of activity against a specific biological target. researchgate.netnih.gov

Predictive modeling, using techniques such as quantitative structure-activity relationship (QSAR) and random forest models, can be used to screen virtual libraries of this compound derivatives and prioritize compounds for synthesis and biological testing. nih.govresearchgate.net This in silico approach can significantly accelerate the identification of lead compounds and reduce the costs associated with experimental screening. nih.gov

| AI/ML Application | Description and Potential Impact on this compound Research |

| De Novo Drug Design | Utilizes generative models (e.g., GANs) to design novel this compound derivatives with desired biological activities and physicochemical properties. frontiersin.orgresearchgate.netnih.govnih.gov |

| Predictive Modeling (QSAR) | Develops computational models to predict the biological activity of virtual this compound derivatives, enabling high-throughput virtual screening. nih.gov |

| Target Identification | Employs machine learning algorithms to analyze biological data and identify potential new targets for this compound-based therapeutics. |

Sustainable and Green Chemical Synthesis of Isoxazole Scaffolds

The principles of green chemistry are increasingly guiding synthetic efforts, and the future synthesis of this compound will undoubtedly be influenced by this trend. bohrium.com Research will focus on developing more environmentally benign and sustainable methods for its production.

Ultrasonic irradiation is a promising green chemistry technique that can accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives. mdpi.comnih.gov The application of sonochemistry to the synthesis of this compound could lead to more efficient and sustainable processes. mdpi.comnih.gov

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Developing synthetic routes to this compound that can be performed in aqueous media would significantly reduce the environmental impact of its production. bohrium.comnih.gov

Biocatalysis, as mentioned earlier, also aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions and in aqueous environments, thereby minimizing waste and energy consumption. researchgate.net

| Green Chemistry Approach | Benefits for this compound Synthesis |

| Ultrasonic Irradiation | Faster reaction times, higher yields, reduced energy consumption. mdpi.comnih.gov |

| Aqueous Media Synthesis | Elimination of volatile organic solvents, improved safety, reduced environmental impact. bohrium.comnih.gov |

| Biocatalysis | Use of renewable catalysts (enzymes), mild reaction conditions, high selectivity, biodegradability. researchgate.net |

| Metal-Free Catalysis | Avoids the use of toxic and expensive heavy metal catalysts. nih.gov |

Development of Advanced Functional Materials Incorporating this compound

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound make it an attractive building block for advanced functional materials.

One area of exploration is the incorporation of this compound into metal-organic frameworks (MOFs). The amino group can serve as a functional site for post-synthetic modification or as a coordination site for metal ions, leading to MOFs with tailored properties for applications such as gas storage, catalysis, and sensing. nih.govmdpi.comresearchgate.net

The development of polymers incorporating the this compound moiety is another promising research direction. Such polymers could exhibit interesting optical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as components of stimuli-responsive materials. The amino functionality could also be used to cross-link polymer chains or to attach other functional molecules.

| Material Class | Potential Applications of this compound Incorporation |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, heterogeneous catalysis, chemical sensing. nih.govmdpi.comresearchgate.net |

| Functional Polymers | Organic electronics (e.g., OLEDs), chemical sensors, smart materials. |

| Organic Dyes | Fluorescent probes, components in dye-sensitized solar cells. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-5-ethoxyisoxazole, and how can reaction conditions be optimized?